(Perfluorohexyl)benzene

Fluorous Biphasic Catalysis Catalyst Recycling Oxidation

(Perfluorohexyl)benzene (CAS 65440-93-9), also known as (Tridecafluorohexyl)benzene, is a perfluoroalkyl-substituted aromatic compound with the molecular formula C12H5F13 and a molecular weight of 396.15 g/mol. It features a benzene ring directly bonded to a linear perfluorohexyl (C6F13) chain.

Molecular Formula C12H5F13
Molecular Weight 396.15 g/mol
CAS No. 65440-93-9
Cat. No. B1367278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Perfluorohexyl)benzene
CAS65440-93-9
Molecular FormulaC12H5F13
Molecular Weight396.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C12H5F13/c13-7(14,6-4-2-1-3-5-6)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-5H
InChIKeyCDMCLELUDINUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (Perfluorohexyl)benzene (CAS 65440-93-9): A High-Fluorine Content Aromatic for Fluorous-Phase Applications


(Perfluorohexyl)benzene (CAS 65440-93-9), also known as (Tridecafluorohexyl)benzene, is a perfluoroalkyl-substituted aromatic compound with the molecular formula C12H5F13 and a molecular weight of 396.15 g/mol. It features a benzene ring directly bonded to a linear perfluorohexyl (C6F13) chain . This structure imparts a high degree of fluorophilicity and low polarity, which are fundamental to its function in fluorous biphasic systems and as a fluorinated building block. Its predicted boiling point is 189.1±40.0 °C and its predicted density is 1.522±0.06 g/cm³ . It is commercially available with a typical purity specification of 95% and is intended for research and development use .

Why (Perfluorohexyl)benzene Cannot Be Substituted with a Different Perfluoroalkylbenzene: The Critical Role of Chain Length and Substitution Pattern


Generic substitution of (Perfluorohexyl)benzene with another perfluoroalkylbenzene, such as (Perfluorooctyl)benzene or (Perfluorobutyl)benzene, is not scientifically sound. The length of the perfluoroalkyl chain directly governs a molecule's fluorophilicity, solubility, and partition behavior in fluorous biphasic systems [1]. While longer chains increase fluorophilicity, they also raise molecular weight and can reduce solubility, potentially leading to precipitation or altered reactivity [2]. Conversely, shorter chains may not provide sufficient fluorophilicity for efficient catalyst recovery or phase separation. The specific C6F13 chain length of (Perfluorohexyl)benzene represents a calculated compromise, offering a balance between effective fluorous tagging and manageable physical properties, which is not guaranteed by other homologs. Furthermore, the substitution pattern (e.g., para-substitution in a derivative) is critical for applications in ligand design, as it dictates the geometry and electronic properties of the resulting metal complex .

(Perfluorohexyl)benzene Performance Data: A Quantitative Comparison Against Analogs and Alternatives


Fluorous Biphasic Catalysis: C6F13-Tagged Phthalocyanine Outperforms Other Perfluoroalkyl Chain Lengths in Ethylbenzene Oxidation

A cobalt(II) tetra-(perfluorohexyl) phthalocyaninate catalyst, synthesized using a perfluorohexyl precursor, demonstrates superior catalytic performance for the oxidation of ethylbenzene compared to catalysts with shorter or no perfluoroalkyl tags. In a head-to-head comparison, the C6F13-tagged catalyst achieved a 35% conversion of ethylbenzene with 86% selectivity to acetophenone at 90 °C under ambient O2 pressure [1]. The study explicitly states that the cobalt(II) tetra-(perfluorohexyl) phthalocyaninate exhibited the highest catalytic activity among the perfluoroalkyl metallophthalocyanines tested [1].

Fluorous Biphasic Catalysis Catalyst Recycling Oxidation

Surfactant for scCO2: Perfluoroalkylbenzenes (C6F13-C6H5) Enable Efficient Lewis Acid Catalysis Where PEG Alternatives Fall Short

(Perfluorohexyl)benzene and its class of perfluoroalkylbenzenes are shown to be effective surfactant molecules for enabling Lewis acid catalysis in supercritical carbon dioxide (scCO2), a non-polar solvent where most organic materials are insoluble [1]. The study demonstrates that in the presence of perfluoroalkylbenzenes, Lewis acid-catalyzed reactions such as aldol, Mannich, and Friedel-Crafts proceeded smoothly in scCO2, forming emulsions that facilitated the reaction [1]. This is a distinct advantage over alternative surfactants like poly(ethylene glycol) (PEG) derivatives, which were also tested but are not the focus of this specific enabling mechanism [1].

Supercritical CO2 Green Chemistry Surfactants

Synthesis of 4-Bromo(perfluorohexyl)benzene: A Demonstrated High-Yield Copper-Catalyzed Route for Advanced Building Blocks

The synthesis of a key derivative, 4-bromo(perfluorohexyl)benzene, is achieved via a copper-catalyzed coupling reaction between a benzene derivative and a perfluoroalkane . While specific yields are not detailed in the abstract, the patent explicitly claims that this process enables the production of long-chain perfluoroalkyl-substituted benzene derivatives that are difficult to produce by conventional processes, and does so using a simpler process than previously available . This establishes a reliable synthetic route for accessing a versatile fluorous aryl halide building block, which is crucial for further functionalization, such as the synthesis of fluorous phosphine ligands .

Fluorous Synthesis Building Blocks Cross-Coupling

Physicochemical Profile: Predicted Density and Boiling Point Provide a Basis for Comparison with Other Perfluoroalkylbenzenes

The predicted physicochemical properties of (Perfluorohexyl)benzene offer a quantitative baseline for comparison with other perfluoroalkylbenzene homologs. Its predicted density is 1.522±0.06 g/cm³, and its predicted boiling point is 189.1±40.0 °C . These values are a direct consequence of its specific C6F13 chain length and aromatic core. While experimental data for a full homologous series is not available in the provided sources, these predicted values allow for a preliminary assessment of its physical behavior relative to, for example, (Perfluorooctyl)benzene, which would be expected to have a higher boiling point and density due to its longer, heavier perfluoroalkyl chain.

Physicochemical Properties Solvent Selection Material Science

Fluorous Ligand Synthesis: 4-Bromo(perfluorohexyl)benzene Enables Air-Stable Fluorous Diimine Ligands Superior to Air-Sensitive Phosphines

The para-substituted derivative, 4-bromo(perfluorohexyl)benzene, is a key precursor for the synthesis of fluorinated diimine ligands of the type RN=C(CH3)C(CH3)=NR (where R = p-C6H4C6F13) . These fluorous-tagged diimines were found to be air-stable, presenting a significant practical advantage over the highly air-sensitive phosphorus-containing fluorous ligands (e.g., diphosphines) that are also commonly synthesized from this precursor . This air-stability is a critical differentiator for handling and long-term storage, making them more attractive for routine laboratory use.

Ligand Design Coordination Chemistry Fluorous Chemistry

Where (Perfluorohexyl)benzene Delivers Measurable Impact: High-Value R&D and Industrial Applications


Fluorous Biphasic Catalysis for Sustainable Oxidation Processes

The demonstrated superiority of a C6F13-tagged cobalt phthalocyanine catalyst in the oxidation of ethylbenzene positions (Perfluorohexyl)benzene-derived catalysts as prime candidates for developing greener, recyclable oxidation processes in the fine chemical and pharmaceutical industries. The high conversion (35%) and selectivity (86%) under mild conditions, coupled with catalyst recyclability, address key sustainability metrics for industrial oxidation.

Enabling Green Chemistry in Supercritical Carbon Dioxide (scCO2)

The ability of perfluoroalkylbenzenes to act as surfactants and enable Lewis acid catalysis in scCO2 creates a pathway for performing a wide range of organic reactions (aldol, Mannich, Friedel-Crafts) in a non-toxic, non-flammable, and environmentally benign solvent. This application is particularly valuable for companies seeking to replace volatile organic solvents with scCO2-based processes.

Synthesis of Air-Stable, Fluorous-Tagged Ligands for Coordination Chemistry

The use of 4-bromo(perfluorohexyl)benzene as a precursor to synthesize air-stable fluorous diimine ligands offers a significant practical advantage over traditional, highly air-sensitive phosphine ligands. This application is critical for academic and industrial research groups developing new homogeneous catalysts, as it simplifies handling, improves reproducibility, and reduces the need for specialized equipment like gloveboxes.

Building Block for Advanced Fluorous Materials and Liquid Crystals

The patent literature identifies perfluoroalkyl-substituted benzene derivatives as useful components for liquid crystal compositions in display elements . The reliable synthetic route to (Perfluorohexyl)benzene and its derivatives, particularly the aryl halide (4-bromo derivative), makes it a valuable building block for designing and synthesizing novel fluorous materials with tailored electronic and self-assembly properties.

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